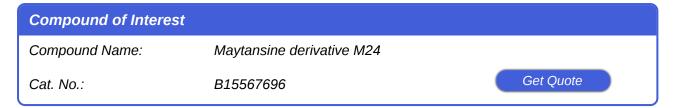


Application Notes and Protocols for REGN5093-M114 Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

REGN5093-M114 is a novel antibody-drug conjugate (ADC) under investigation for the treatment of MET-overexpressing advanced cancers, particularly non-small cell lung cancer (NSCLC).[1][2][3] This document provides an overview of REGN5093-M114, its components, mechanism of action, and a representative protocol for its synthesis based on established lysine conjugation methodologies. The specific synthesis and manufacturing processes for REGN5093-M114 are proprietary to Regeneron Pharmaceuticals; the protocols detailed below are for educational and informational purposes, illustrating a general approach to ADC synthesis.

Introduction to REGN5093-M114

REGN5093-M114 is an ADC that combines a highly specific antibody with a potent cytotoxic agent, designed to deliver the therapeutic payload directly to tumor cells.[4]

 Antibody (REGN5093): A human IgG4p bispecific antibody that targets two distinct, nonoverlapping epitopes of the Mesenchymal-Epithelial Transition (MET) factor, a receptor tyrosine kinase.[2][5] This biparatopic binding blocks hepatocyte growth factor (HGF) binding and promotes the internalization and degradation of the MET receptor.[6]



- Linker-Payload (M114): A protease-cleavable linker covalently attached to the cytotoxic payload.[4][5][7]
- Payload (M24): A potent maytansine derivative that acts as a microtubule assembly inhibitor.
 [2][7][8] Upon release within the cancer cell, M24 disrupts mitosis, leading to cell cycle arrest and apoptosis.[5][9]

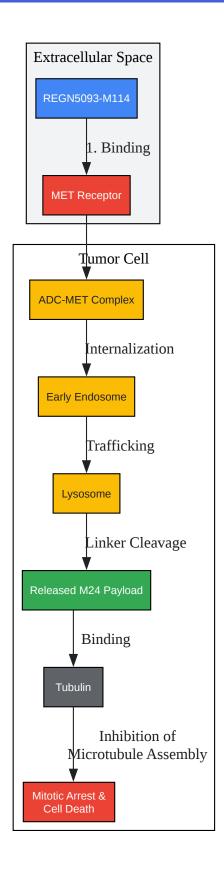
The conjugation of the M114 linker-payload to the REGN5093 antibody occurs at surface-accessible lysine residues.[2][6]

Mechanism of Action

The therapeutic strategy of REGN5093-M114 involves a multi-step process to ensure targeted cell killing while minimizing systemic toxicity.

- Binding: The REGN5093 antibody binds to two different epitopes on the MET receptor on the surface of tumor cells.[6]
- Internalization: This binding event induces rapid internalization of the ADC-MET receptor complex into the cell via endosomes.[6]
- Trafficking: The complex is trafficked through the endosomal-lysosomal pathway.
- Payload Release: Within the lysosome, the protease-cleavable linker is degraded by lysosomal enzymes, releasing the active maytansinoid cytotoxin (M24).[6]
- Cytotoxicity: The released M24 payload binds to tubulin, inhibiting microtubule polymerization and leading to mitotic arrest and cell death.[5][9]





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Figure 1. Mechanism of Action of REGN5093-M114.



Quantitative Data Summary

The following table summarizes key quantitative parameters for REGN5093-M114 based on publicly available data.

Parameter	Value	Reference
Drug-to-Antibody Ratio (DAR)	~3.2	[4][7]
Antibody Component	REGN5093 (Human IgG4p Bispecific)	[2][6]
Payload Component	M24 (Maytansine Derivative)	[5][7]
Linker Type	Protease-Cleavable	[4][5]
Conjugation Site	Lysine Residues	[2][6]
Clinical Trial ID	NCT04982224	[1][2]
Preclinical Efficacy Dose (PDX Mice)	10 mg/kg	[4]
Clinical Dosing Regimen	Intravenously, once every 3 weeks	[2][6]

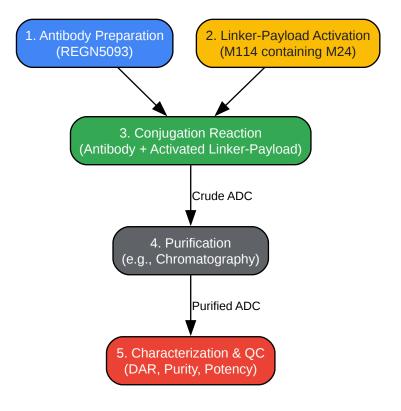
Experimental Protocols

The following sections describe a generalized workflow and representative protocols for the synthesis, purification, and characterization of a maytansinoid ADC via lysine conjugation.

General Synthesis Workflow

The synthesis of an ADC like REGN5093-M114 involves a multi-step bioconjugation process. The goal is to covalently attach the linker-payload to the antibody in a controlled manner.





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Figure 2. General workflow for ADC synthesis via lysine conjugation.

Representative Protocol: Lysine-Based Conjugation

This protocol is a general representation and would require optimization for the specific antibody and linker-payload.

Materials:

- REGN5093 antibody in a suitable buffer (e.g., PBS, pH 7.4)
- Maytansine derivative M24 with an integrated N-hydroxysuccinimide (NHS) ester linker (a common method for targeting lysines)
- Reaction Buffer: Borate or Phosphate buffer, pH 8.0-8.5
- Quenching Reagent: (e.g., Tris or Glycine solution)
- Purification System: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction
 Chromatography (HIC)



 Characterization Instruments: UV-Vis Spectrophotometer, Mass Spectrometer (MS), HPLC system

Procedure:

- Antibody Preparation:
 - Buffer exchange the REGN5093 antibody into the chosen reaction buffer. Aminecontaining buffers like Tris should be avoided in this step.
 - Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).
- Linker-Payload Preparation:
 - Dissolve the NHS-ester-containing M114 linker-payload in a suitable organic co-solvent (e.g., DMSO, DMA) to create a concentrated stock solution.
- Conjugation Reaction:
 - Gently stir the antibody solution at a controlled temperature (e.g., room temperature or 4°C).
 - Slowly add a calculated molar excess of the dissolved linker-payload to the antibody solution. The molar ratio will determine the final Drug-to-Antibody Ratio (DAR) and must be optimized.
 - Allow the reaction to proceed for a specified time (e.g., 1-4 hours), protected from light.
- · Quenching:
 - Add a quenching reagent to consume any unreacted NHS-ester linker-payload, stopping the conjugation reaction.
- Purification:
 - Purify the resulting ADC from unconjugated payload, aggregated protein, and other reaction components.



- Size Exclusion Chromatography (SEC): Separates the larger ADC from the smaller, unconjugated linker-payload.
- Hydrophobic Interaction Chromatography (HIC): Can be used to separate ADC species with different DARs.
- Collect fractions and perform buffer exchange into a stable formulation buffer (e.g., histidine-sucrose buffer, pH 6.0).

Characterization:

- Drug-to-Antibody Ratio (DAR): Determine the average number of payloads per antibody.
 This can be measured using UV-Vis spectrophotometry (by measuring absorbance at 280 nm for the protein and at a specific wavelength for the payload) or by Mass Spectrometry.
- Purity and Aggregation: Assess the percentage of monomeric ADC and the level of aggregation using SEC-HPLC.
- In Vitro Cell Viability: Perform cytotoxicity assays on MET-overexpressing cancer cell lines to confirm the potency of the ADC.
- Binding Affinity: Confirm that the conjugation process has not negatively impacted the antibody's ability to bind to the MET receptor using methods like ELISA or Surface Plasmon Resonance (SPR).

Conclusion

REGN5093-M114 is a promising ADC that leverages a biparatopic antibody to achieve targeted delivery of a potent maytansinoid payload to MET-overexpressing tumors. Its synthesis relies on established bioconjugation chemistry, likely involving the reaction of an activated linker-payload with lysine residues on the antibody. The protocols and data presented here provide a foundational understanding for researchers in the field of targeted cancer therapeutics.

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